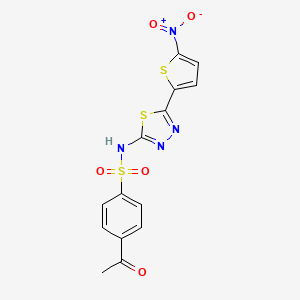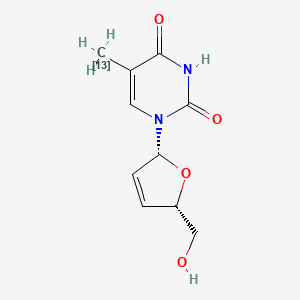
ATM Inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATM Inhibitor-3 is a potent and selective inhibitor of the ataxia-telangiectasia mutated (ATM) protein, a serine/threonine kinase involved in the DNA damage response. ATM plays a crucial role in sensing and repairing DNA double-strand breaks, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
ATM Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
ATM Inhibitor-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA damage and repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in combination with other DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
ATM Inhibitor-3 exerts its effects by inhibiting the ATM protein, which is involved in the DNA damage response. The inhibition of ATM leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
AZD0156: Another potent and selective ATM inhibitor with similar applications in cancer therapy.
M3541 and M4076: Highly potent and selective ATM inhibitors from a new chemical class.
Uniqueness
ATM Inhibitor-3 is unique in its specific molecular structure and selectivity for the ATM protein. Its ability to potentiate the effects of other DNA-damaging agents and enhance cancer immunotherapy makes it a valuable tool in cancer research and treatment .
Propiedades
Fórmula molecular |
C25H29FN6O3 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-3-[2-fluoro-4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C25H29FN6O3/c1-30(2)10-9-27-24(33)29-21-8-6-17(14-19(21)26)16-5-7-20-18(13-16)23-22(15-28-20)31(3)25(34)32(23)11-12-35-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,29,33) |
Clave InChI |
LDAMATOMTKLLAD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC(=C(C=C4)NC(=O)NCCN(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)



![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)

